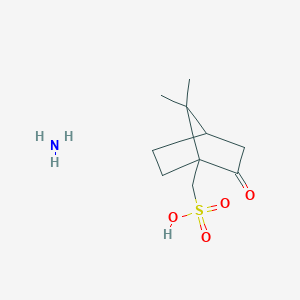
3-(2-羟基苯基)丙酸乙酯
描述
Ethyl 3-(2-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Benzenepropanoic acid, 2-hydroxy-, ethyl ester; Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl melilotate; Ethyl o-hydroxyhydrocinnamate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-hydroxyphenyl)propanoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(2-hydroxyphenyl)propanoate has a molecular weight of 194.2271 . It has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±15.0 °C at 760 mmHg, and a flash point of 121.8±13.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .科学研究应用
C11H14O3 C_{11}H_{14}O_{3} C11H14O3
and a molecular weight of 194.2271, is a versatile compound with several applications in scientific research . Below is a comprehensive analysis of six unique applications, each detailed in its own section.Food Flavoring Agent
Ethyl 3-(2-hydroxyphenyl)propanoate is recognized by the Flavor and Extract Manufacturers Association (FEMA) and has a FEMA number of 4758. It is used as a flavoring agent that imparts a vanilla-like profile to food products. Its safety for use in food additives has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), ensuring it meets the necessary health standards .
Intermediate for Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of pharmaceuticals. For example, it can be used to produce derivatives of 6-fluoro-L-DOPA, a medication used to manage Parkinson’s disease, through cross-coupling reactions .
Research Chemical
As a research chemical, it is utilized in laboratory settings for experimental and analytical purposes. It helps in understanding the chemical and physical properties of esters and phenolic compounds, contributing to the development of new materials and chemicals .
作用机制
Target of Action
Esters are often used in a variety of applications due to their ability to react with water to produce alcohols and carboxylic or other types of acids . This reaction, known as hydrolysis, can be exploited in biological systems.
Mode of Action
The mode of action of esters generally involves the process of hydrolysis. In the presence of a catalyst such as an acid or base, esters can react with water to produce an alcohol and an acid . The specific interactions of Ethyl 3-(2-hydroxyphenyl)propanoate with its targets would depend on the specific biological or chemical context.
Biochemical Pathways
Esters are involved in various biochemical pathways. For example, they play a crucial role in the formation of fats and oils, which are essentially glycerol esters of long-chain carboxylic acids . .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of esters can vary widely depending on their specific structures. Generally, small esters are often well absorbed through biological membranes, and can be distributed throughout the body. They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters
Result of Action
The results of the action of esters depend on their specific structures and the context in which they are used. In some cases, the hydrolysis of esters can result in the release of bioactive alcohols or acids
Action Environment
The action of esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by factors such as temperature, pH, and the presence of catalysts The stability of esters can also be affected by conditions such as heat and light
属性
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJMZSXBPHDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483029 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, Slight spicy aroma | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 3-(2-hydroxyphenyl)propanoate | |
CAS RN |
20921-04-4 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main finding of the study regarding α-glucosidase inhibition?
A1: The study identified phochinenin G as a potent reversible noncompetitive inhibitor of the α-glucosidase enzyme, exhibiting even greater inhibitory activity than the standard drug acarbose []. This finding highlights the potential of phochinenin G as a lead compound for developing new antidiabetic drugs.
Q2: What is the significance of isolating and characterizing compounds like batatasin III and its derivatives?
A2: The isolation of batatasin III, its derivatives (including the novel 7-hydroxybatatasin III and 8-hydroxybatatasin III), and other known compounds from Bulbophyllum auricomum provides valuable insights into the plant's chemical composition []. Further research on these compounds might reveal additional biological activities and potential medicinal applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)












